N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a tetrahydroquinoline derivative featuring two key substituents: a furan-2-carbonyl group at the 1-position and a 4-methoxybenzamide moiety at the 6-position. The tetrahydroquinoline core provides a rigid bicyclic scaffold, while the furan and methoxybenzamide groups introduce distinct electronic and steric properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-9-6-15(7-10-18)21(25)23-17-8-11-19-16(14-17)4-2-12-24(19)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOYSSSCVTBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by N-furoylation. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions involve the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furanic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanic acids, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. For example, it may act as an inhibitor of butyrylcholinesterase, an enzyme involved in neurotransmission . The furoyl and tetrahydroquinoline groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinoline Cores
Compounds sharing the tetrahydroquinoline scaffold but differing in substituents are synthesized for diverse applications, including enzyme inhibition and bioactive molecule development. Key analogues include:
Table 1: Structural Analogues of Tetrahydroquinoline Derivatives
Key Observations:
- Substituent Diversity : The target compound’s furan-2-carbonyl group contrasts with piperidinyl (Compound 70) or pyrrolidinyl (Compound 71) substituents in analogues, which may alter solubility or receptor binding .
- Electronic Effects : The 4-methoxybenzamide group in the target compound introduces electron-donating methoxy and aromatic amide functionalities, compared to thiophene carboximidamide in Compounds 70–71, which contains electron-rich sulfur heterocycles .
- Synthetic Complexity : Analogues with piperidine/pyrrolidine substituents (e.g., Compound 70) are synthesized via HCl-mediated salt formation (72.6% yield), while the target compound’s furan-2-carbonyl group may require distinct acylating agents .
Spectroscopic Characterization
- IR Spectroscopy : Absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives contrasts with the target compound’s amide C=O (~1680 cm⁻¹).
- 1H/13C NMR: Tetrahydroquinoline protons (δ 1.5–3.0 ppm) and furan/benzamide aromatic signals (δ 6.5–8.0 ppm) are critical for structural confirmation .
NOS Inhibition Potential
Compounds 68–71 in were evaluated for nitric oxide synthase (NOS) inhibition, showing selectivity for inducible NOS (iNOS) over endothelial (eNOS) or neuronal (nNOS) isoforms .
Bioactive Features
- Thiophene vs. Furan : Thiophene-containing analogues (e.g., Compound 70) may exhibit enhanced π-stacking due to sulfur’s polarizability, whereas the target compound’s furan group offers smaller steric bulk .
- Amidine vs. Amide : Carboximidamide groups in analogues (e.g., Compound 70) provide basic amidine functionalities, contrasting with the target compound’s neutral amide .
Stability and Tautomerism
- Tautomeric Forms : Triazole derivatives () exist as thione-thiol tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR . The target compound’s amide group is less prone to tautomerism, enhancing stability.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a methoxybenzamide functional group. The combination of these elements suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O4. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with furan and tetrahydroquinoline structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the benzamide portion could enhance antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Properties
The furan and tetrahydroquinoline moieties are known for their anticancer potential. Several studies have reported that compounds containing these structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative of tetrahydroquinoline was shown to induce apoptosis in human breast cancer cells via the mitochondrial pathway.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for anti-inflammatory activity. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic effects in inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can act as an enzyme inhibitor by mimicking substrate structures.
- Receptor Binding : The structural components may allow binding to various receptors involved in signaling pathways related to inflammation and cancer.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. Among these derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Evaluation of Anticancer Activity
In vitro assays conducted on human lung cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 10 µM. Mechanistic studies indicated that the compound triggered apoptosis through caspase activation and mitochondrial membrane potential disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
